

Physicochemical properties of 2-(Morpholinomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

2-

Compound Name: (Morpholinomethyl)phenylboronic
acid

Cat. No.: B1365197

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-(Morpholinomethyl)phenylboronic acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of **2-(Morpholinomethyl)phenylboronic acid**, a versatile building block in contemporary chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of the molecule, offering field-proven insights and detailed experimental protocols for its characterization.

Introduction and Molecular Identity

2-(Morpholinomethyl)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a morpholinomethyl substituent. This unique combination of a Lewis acidic boronic acid group and a basic morpholine ring imparts specific reactivity and solubility characteristics, making it a valuable reagent in various synthetic applications, particularly in the construction of complex molecules for pharmaceutical research.^[1] The morpholine group is a privileged structure in medicinal chemistry, and its combination with the boronic acid moiety makes this compound a person of interest for drug discovery.^[1]

The boronic acid functional group is a key player in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation.^{[2][3]} The Lewis acidity of the boron center also allows for reversible covalent interactions with diols, a property extensively explored for applications in chemical sensing and drug delivery systems.^{[4][5]}

Molecular Structure

The structural arrangement of **2-(Morpholinomethyl)phenylboronic acid** is fundamental to its chemical behavior. The ortho-positioning of the morpholinomethyl group relative to the boronic acid can influence the acidity and reactivity of the boron center through steric and electronic effects.

Caption: Molecular structure of **2-(Morpholinomethyl)phenylboronic acid**.

Physicochemical Data Summary

The fundamental properties of **2-(Morpholinomethyl)phenylboronic acid** are summarized below. These values are critical for designing experiments, developing synthetic protocols, and ensuring safe handling.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₆ BNO ₃	[6][7]
Molecular Weight	221.06 g/mol	[6][8]
CAS Number	223433-45-2	[7]
Appearance	Pale yellow to white solid	[9]
Purity	Typically ≥98%	[7]

Core Physicochemical Properties

Solubility Profile

The solubility of boronic acids is a critical parameter for their application in various reaction media. While specific quantitative data for **2-(Morpholinomethyl)phenylboronic acid** is not extensively published, its solubility can be inferred from its structure and the known behavior of

related compounds. Phenylboronic acid itself exhibits high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.^{[10][11]} The presence of the morpholine group in **2-(Morpholinomethyl)phenylboronic acid** is expected to enhance its polarity and potential for hydrogen bonding, likely increasing its solubility in polar protic solvents, including water, compared to unsubstituted phenylboronic acid.

For synthetic applications where solubility in non-polar organic solvents is required, boronic acids are often converted to their pinacol esters.^[1] The pinacol ester of **2-(Morpholinomethyl)phenylboronic acid** is commercially available and offers improved solubility in a wider range of organic solvents.^{[12][13]}

Acidity and pKa

Boronic acids are Lewis acids, not Brønsted acids.^[3] Their acidity arises from the interaction of the electron-deficient boron atom with a Lewis base, typically water, to form a tetrahedral boronate species, which then releases a proton. The pKa of aryl boronic acids generally falls in the range of 4-10.^[3] This value is sensitive to the electronic nature of substituents on the phenyl ring; electron-withdrawing groups decrease the pKa (increase acidity), while electron-donating groups increase it.^[3]

The morpholinomethyl substituent at the ortho position can influence the pKa through a combination of inductive and steric effects. The determination of the precise pKa value is crucial for applications such as pH-responsive drug delivery systems and for optimizing conditions for cross-coupling reactions.^[5]

Stability and Storage

Phenylboronic acids are generally stable compounds, but they can undergo certain degradation pathways. One common process is dehydration to form a cyclic trimer known as a boroxine.^[10] This is an equilibrium process that can be influenced by temperature and the presence of water.^[10]

Additionally, boronic acids can be susceptible to oxidation, particularly under biological conditions.^[14] The rate of oxidation can be influenced by the electronic properties of the boronic acid.^[14] For long-term storage and to maintain product quality, it is recommended to

store **2-(Morpholinomethyl)phenylboronic acid** in a tightly closed container in a cool, dry place, often under an inert atmosphere.[9][15][16] Refrigeration is also advised.[9][15]

Chemical Reactivity

The reactivity of **2-(Morpholinomethyl)phenylboronic acid** is dominated by the boronic acid functional group.

- Suzuki-Miyaura Cross-Coupling: This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, serving as a source of a substituted phenyl group to form new carbon-carbon bonds with aryl or vinyl halides.[1][2] This reaction is a powerful tool in the synthesis of pharmaceuticals and complex organic molecules.[3]
- Boronate Ester Formation: Boronic acids react reversibly with 1,2- and 1,3-diols to form cyclic boronate esters.[2][17] This reaction is the basis for their use in glucose sensors and stimuli-responsive materials, as the equilibrium is sensitive to pH and the concentration of the diol.[4][5]
- Oxidation: The boronic acid group can be oxidized to a hydroxyl group, providing a method for the synthesis of phenols.[1]

Experimental Characterization Protocols

To ensure the quality and consistency of **2-(Morpholinomethyl)phenylboronic acid** for research and development, rigorous characterization is essential. The following protocols describe standard methods for determining key physicochemical properties.

Protocol for Determination of pKa by Potentiometric Titration

This protocol provides a robust method for determining the acidity constant (pKa) of the boronic acid.

Principle: The compound is dissolved in an aqueous solution and titrated with a standardized base. The pKa is determined from the inflection point of the resulting titration curve, where half of the boronic acid has been converted to its boronate form.

Methodology:

- Preparation of Solutions:
 - Prepare a stock solution of **2-(Morpholinomethyl)phenylboronic acid** (e.g., 2-3 mM) in deionized water with a constant ionic strength maintained by a background electrolyte (e.g., 0.1 M KCl).[\[18\]](#)
 - Prepare a standardized solution of a strong base, such as 0.05 M NaOH.[\[18\]](#)
- Calibration: Calibrate a pH meter with at least three standard buffer solutions covering the expected pKa range.[\[18\]](#)
- Titration:
 - Place a known volume of the boronic acid solution in a temperature-controlled vessel.
 - Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
 - Add small, precise aliquots of the standardized NaOH solution.
 - Record the pH value after each addition, allowing the reading to stabilize.[\[18\]](#)
- Data Analysis:
 - Plot the pH versus the volume of NaOH added.
 - The pKa corresponds to the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve.

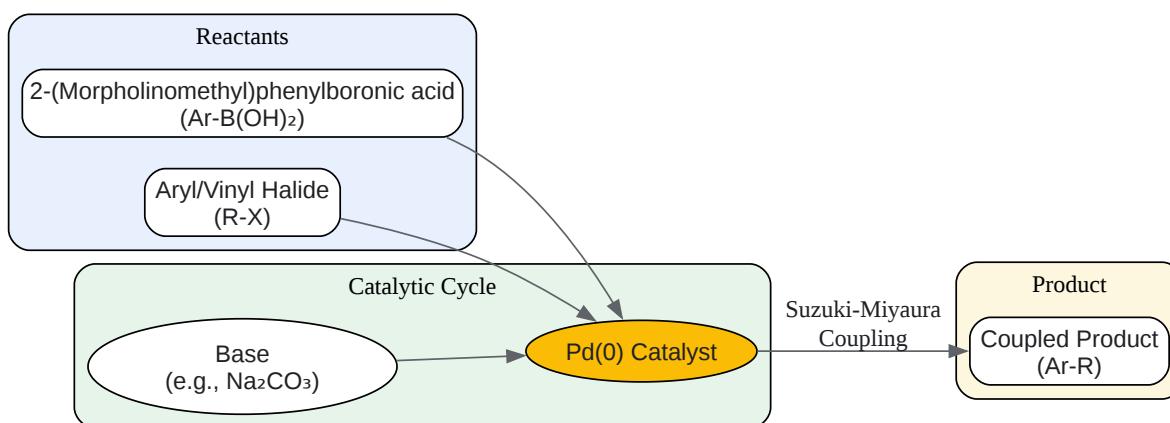
Caption: Workflow for pKa determination by potentiometric titration.

Protocol for Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure and assessing the purity of the compound. ^1H NMR provides information about the proton environment, while ^{11}B NMR is specific to the boron atom.

Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The response of the atomic nuclei to radiofrequency pulses provides a spectrum that is characteristic of the molecular structure.

Methodology:


- **Sample Preparation:**
 - Accurately weigh approximately 5-10 mg of **2-(Morpholinomethyl)phenylboronic acid**.
 - Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard NMR tube.[19]
- **¹H NMR Acquisition:**
 - Acquire a ¹H NMR spectrum.
 - Expected signals include aromatic protons, the methylene bridge protons, and the morpholine protons.
 - The boronic acid protons (-OH) may appear as a broad singlet and can exchange with D₂O.
- **¹¹B NMR Acquisition:**
 - Acquire a ¹¹B NMR spectrum. This is a highly effective technique for studying boronic acids.[17][20]
 - A single resonance is expected for the sp²-hybridized boron atom of the boronic acid.[17][21] The chemical shift provides information about the electronic environment of the boron atom.[21]
- **Data Analysis:**
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts and coupling patterns to confirm the connectivity of the molecule.

- Compare the ^{11}B chemical shift to literature values for similar compounds.

Applications in Research and Drug Development

The unique structural features of **2-(Morpholinomethyl)phenylboronic acid** make it a valuable tool in several areas of scientific research.

- Medicinal Chemistry: It serves as a key intermediate in the synthesis of bioactive compounds.[1][22] The ability to use it in Suzuki-Miyaura couplings allows for the modular construction of complex molecular scaffolds for drug discovery programs.[1][22]
- Drug Delivery: Phenylboronic acid-containing molecules are extensively used in the development of stimuli-responsive drug delivery systems.[5][23][24] The reversible interaction with diols allows for the creation of systems that can release a therapeutic agent in response to changes in glucose concentration, making them promising for diabetes management.[4]
- Biosensors: The diol-binding properties are also leveraged in the design of biosensors, particularly for the detection of sugars and other carbohydrates.[4][5]

[Click to download full resolution via product page](#)

Caption: Role of **2-(Morpholinomethyl)phenylboronic acid** in Suzuki-Miyaura coupling.

Safety and Handling

As with all laboratory chemicals, **2-(Morpholinomethyl)phenylboronic acid** should be handled with appropriate care. General safety precautions for boronic acids should be followed.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[15][25]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[15][25] Avoid contact with skin and eyes.[15][16] Wash hands thoroughly after handling.[16][25]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[16][25] Keep the container tightly closed.[15][25]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[19]

Conclusion

2-(Morpholinomethyl)phenylboronic acid is a compound of significant interest due to its versatile physicochemical properties. Its utility in Suzuki-Miyaura cross-coupling reactions and its potential for forming reversible covalent bonds with diols make it a valuable building block in medicinal chemistry, materials science, and the development of advanced drug delivery systems and biosensors. A thorough understanding of its solubility, stability, and reactivity, coupled with the application of rigorous characterization protocols, is essential for harnessing its full potential in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Morpholinomethyl)phenylboronic acid (279262-23-6) for sale [vulcanchem.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1stsci.com [1stsci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 4-(Morpholinomethyl)phenylboronic acid | C11H16BNO3 | CID 10998582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nuevo proyecto : Virtual tour generated by Panotour [unrc.edu.ar]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. 876316-33-5 2-(Morpholinomethyl)phenylboronic acid pinacol ester AKSci AMTB374 [aksci.com]
- 13. 2-(4-MORPHOLINOMETHYL)PHENYLBORONIC ACID PINACOL ESTER [chemicalbook.com]
- 14. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.pt [fishersci.pt]
- 16. fishersci.com [fishersci.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. mdpi.com [mdpi.com]
- 19. orgsyn.org [orgsyn.org]
- 20. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. polymer.bocsci.com [polymer.bocsci.com]

- 23. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Phenylboronic acid-polymers for biomedical applications. | Semantic Scholar [semanticscholar.org]
- 25. ehs.washington.edu [ehs.washington.edu]
- To cite this document: BenchChem. [Physicochemical properties of 2-(Morpholinomethyl)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365197#physicochemical-properties-of-2-morpholinomethyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com